molecular formula C22H46S B1347568 1-Docosanethiol CAS No. 7773-83-3

1-Docosanethiol

Cat. No.: B1347568
CAS No.: 7773-83-3
M. Wt: 342.7 g/mol
InChI Key: NNZMLOHQRXHPOZ-UHFFFAOYSA-N
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Description

C₂₂H₄₆S . This compound belongs to the family of long-chain alkyl thiols and is characterized by a 22-carbon alkyl chain terminated with a thiol group (-SH). The presence of the thiol group imparts unique chemical properties to 1-Docosanethiol, making it valuable in various industrial and scientific applications .

Mechanism of Action

Preparation Methods

1-Docosanethiol can be synthesized through several methods:

Industrial production of this compound typically involves these methods, with precise control over reaction conditions to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

1-Docosanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiol group can be reduced to form alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride results in the formation of alkanes .

Scientific Research Applications

1-Docosanethiol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Docosanethiol can be compared with other long-chain alkyl thiols, such as:

    1-Dodecanethiol (C₁₂H₂₆S): Similar to this compound but with a shorter 12-carbon chain.

    1-Octadecanethiol (C₁₈H₃₈S): Another long-chain thiol with an 18-carbon chain.

The uniqueness of this compound lies in its longer carbon chain, which imparts distinct solubility characteristics and enhances its effectiveness in non-polar solvents .

Properties

IUPAC Name

docosane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMLOHQRXHPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294659
Record name 1-Docosanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7773-83-3
Record name 1-Docosanethiol
Source DTP/NCI
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Record name 1-Docosanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Docosanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-docosanethiol appear in scanning tunneling microscopy (STM) compared to other long-chain molecules, and what does this tell us about its interaction with graphite?

A1: Unlike 1-docosanol or 1-chlorooctadecane, STM images of this compound adsorbed onto graphite reveal bright spots. [] These bright spots are attributed to the sulfur atom of the thiol (-SH) group. This suggests a higher tunneling current when the STM tip passes over the sulfur atom compared to carbon, oxygen, or chlorine atoms. This phenomenon indicates a unique interaction between the sulfur atom of this compound and the underlying graphite substrate, potentially due to differences in electronic properties and bonding. []

Q2: Has this compound been found in natural sources, and what other compounds are found alongside it?

A2: Yes, this compound was identified for the first time in Astragalus variabilis, a plant species traditionally used in medicine. [] Alongside this compound, researchers also isolated other compounds like octacosanol, γ-sitosterol, β-carotene, hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, swainsonine, narcissin, and rutin from the same plant. [] This discovery highlights the potential of natural sources as reservoirs for compounds like this compound, which could have various applications.

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